molecular formula C9H7F3N4 B8355357 1-(2-trifluoromethyl-phenyl)-1H-[1,2,4]triazol-3-ylamine

1-(2-trifluoromethyl-phenyl)-1H-[1,2,4]triazol-3-ylamine

Cat. No. B8355357
M. Wt: 228.17 g/mol
InChI Key: IMTBEJYROZBABR-UHFFFAOYSA-N
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Patent
US08288403B2

Procedure details

Prepared in analogy to example 18a), starting with 5-phenyl-[1,2,4]oxadiazol-3-ylamine and 2-aminobenzotrifluoride. The title compound was obtained as brownish solid in a yield of 94%. MS ISP (m/e): 229.2 (64) [(M+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C1([C:7]2O[N:10]=[C:9]([NH2:12])[N:8]=2)C=CC=CC=1.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20]([F:23])([F:22])[F:21]>>[F:23][C:20]([F:21])([F:22])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[N:13]1[CH:7]=[N:8][C:9]([NH2:12])=[N:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC(=NO1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 18a),

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)N1N=C(N=C1)N)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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